Cas no 1806867-10-6 (6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)

6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid
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- Inchi: 1S/C7H4BrF2NO3/c8-3-1-2(7(13)14)5(12)4(11-3)6(9)10/h1,6,12H,(H,13,14)
- InChI Key: KPYTWNSSRKKGIF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=C(C(C(F)F)=N1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Topological Polar Surface Area: 70.4
- XLogP3: 2.3
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024007279-1g |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid |
1806867-10-6 | 97% | 1g |
$1,730.40 | 2022-03-31 | |
Alichem | A024007279-500mg |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid |
1806867-10-6 | 97% | 500mg |
$931.00 | 2022-03-31 |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid
Introduction to 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid (CAS No. 1806867-10-6)
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid, identified by its CAS number 1806867-10-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a bromo substituent, a difluoromethyl group, and a hydroxyl functional group, contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The molecular structure of 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid consists of a pyridine ring system with various substituents strategically positioned to enhance its pharmacological profile. The bromo group at the 6-position and the difluoromethyl group at the 2-position introduce electron-withdrawing effects that can modulate the compound's interactions with biological targets. Additionally, the hydroxyl group at the 3-position provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their ability to interact with a wide range of biological targets. 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid has been studied for its potential role in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The presence of multiple functional groups in its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
One of the most compelling aspects of 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel compounds with enhanced biological activity. For instance, the bromo substituent can be readily converted into other functional groups such as amino or cyano groups through halogen-metal exchange reactions, while the hydroxyl group can be used to form esters or ethers. These transformations have enabled the creation of libraries of derivatives that can be screened for their pharmacological properties.
The difluoromethyl group is particularly noteworthy due to its ability to improve metabolic stability and binding affinity towards biological targets. This feature has been exploited in the development of several drug candidates that exhibit improved pharmacokinetic profiles. Furthermore, the hydroxyl group at the 3-position can serve as a point of attachment for pharmacophores, allowing researchers to fine-tune the compound's biological activity by introducing additional functional groups or side chains.
Recent studies have highlighted the potential of 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid in the development of anticancer agents. Pyridine derivatives have shown promise in targeting various cancer-related pathways, and this compound has been investigated for its ability to inhibit key enzymes involved in tumor growth and progression. The combination of electron-withdrawing groups and hydrogen bonding capabilities provided by its structure makes it an attractive candidate for further exploration in oncology research.
Another area where 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid has shown promise is in anti-inflammatory therapy. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways, this compound has demonstrated potential in reducing inflammation and alleviating associated symptoms. The ability to modify its structure allows researchers to optimize its anti-inflammatory effects while minimizing off-target interactions.
The antimicrobial properties of 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid have also been explored. With increasing concerns about antibiotic resistance, there is a critical need for novel antimicrobial agents. Pyridine derivatives have shown efficacy against various bacterial and fungal strains, making them valuable candidates for developing new antibiotics. The structural features of this compound contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
In conclusion, 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid (CAS No. 1806867-10-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and diverse functional groups make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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